molecular formula C17H14 B188681 1-(4-Methylphenyl)naphthalene CAS No. 27331-34-6

1-(4-Methylphenyl)naphthalene

Cat. No. B188681
CAS RN: 27331-34-6
M. Wt: 218.29 g/mol
InChI Key: JTZVTVSSLYYVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)naphthalene, also known as 4-methylnaphthalene, is an organic compound with the molecular formula C12H10. It is a colorless liquid with a strong, aromatic odor and is commonly used as a solvent in various industrial applications. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1-(4-Methylphenyl)naphthalene is not fully understood. However, it is believed to interact with various cellular components, including enzymes and proteins, to produce its effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects.

Biochemical And Physiological Effects

1-(4-Methylphenyl)naphthalene has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Methylphenyl)naphthalene in lab experiments is its high solubility in various solvents, which makes it easy to work with. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 1-(4-Methylphenyl)naphthalene. One area of interest is its potential use in the development of new materials for organic electronics. Additionally, it may be investigated for its potential use in the treatment of various diseases, including cancer and inflammation. Further studies may also be conducted to better understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(4-Methylphenyl)naphthalene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. It has also been used as a solvent in the production of carbon nanotubes and graphene. Additionally, it has been investigated for its potential use as a lubricant and fuel additive.

properties

CAS RN

27331-34-6

Product Name

1-(4-Methylphenyl)naphthalene

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-methylphenyl)naphthalene

InChI

InChI=1S/C17H14/c1-13-9-11-15(12-10-13)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3

InChI Key

JTZVTVSSLYYVAM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.01 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3+ItBu
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.025 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

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